molecular formula C9H11ClFNO B2629850 2-(4-Chloro-3-methoxyphenyl)-2-fluoroethan-1-amine CAS No. 1566878-48-5

2-(4-Chloro-3-methoxyphenyl)-2-fluoroethan-1-amine

Cat. No. B2629850
CAS RN: 1566878-48-5
M. Wt: 203.64
InChI Key: PPIDSFKRRCDBKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an amine, which means it contains a nitrogen atom. It also has a fluorine atom attached to the second carbon atom in the ethan-1-amine group. The phenyl group attached to the nitrogen atom is substituted with a chlorine atom and a methoxy group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a two-carbon chain (ethan-1-amine) with a fluorine atom attached to one of the carbons. The other carbon is attached to a nitrogen atom, which is in turn attached to a phenyl ring. The phenyl ring has a chlorine atom and a methoxy group attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, amines are generally polar and can form hydrogen bonds, which can affect their boiling and melting points .

Scientific Research Applications

Synthesis and Structural Properties

  • Synthetic Routes and Intermediates : Research on chloral reactions with substituted anilines, leading to a variety of products depending on the type of amine and reaction conditions, provides insights into synthetic routes that might be relevant for derivatives of 2-(4-Chloro-3-methoxyphenyl)-2-fluoroethan-1-amine. The formation of various intermediates, including N-arylaminoalcohols and N,N'-β,β,β-trichloroethylidene-bis-substituted anilines, highlights the complexity and versatility of reactions involving chloro and methoxy phenyl groups, which could be applicable to the synthesis of novel compounds with similar structural motifs (Issac & Tierney, 1996).

Medicinal Chemistry and Drug Development

  • Dopamine D2 Receptor Ligands : The structural features of compounds exhibiting high affinity for the D2 dopamine receptor include aromatic moieties and cyclic amines, suggesting that derivatives of 2-(4-Chloro-3-methoxyphenyl)-2-fluoroethan-1-amine could potentially be explored as candidates for the treatment of neuropsychiatric disorders. This is based on the compound's structural compatibility with known pharmacophores for D2R ligands, indicating its potential utility in medicinal chemistry research focused on schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).

Environmental Science and Sorbent Development

  • PFAS Removal by Amine-Functionalized Sorbents : Research on the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) using amine-containing sorbents suggests that compounds with amine functionalities, similar to 2-(4-Chloro-3-methoxyphenyl)-2-fluoroethan-1-amine, could be utilized in the development of next-generation sorbents for environmental remediation. The effectiveness of these sorbents in PFAS control underscores the potential application of amine-functionalized materials in water treatment technologies (Ateia et al., 2019).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some amines can be irritants or toxic if ingested, inhaled, or come into contact with the skin .

Future Directions

The future directions for the study of this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-(4-chloro-3-methoxyphenyl)-2-fluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNO/c1-13-9-4-6(8(11)5-12)2-3-7(9)10/h2-4,8H,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIDSFKRRCDBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CN)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-methoxyphenyl)-2-fluoroethan-1-amine

CAS RN

1566878-48-5
Record name 2-(4-chloro-3-methoxyphenyl)-2-fluoroethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.